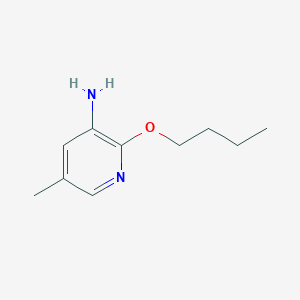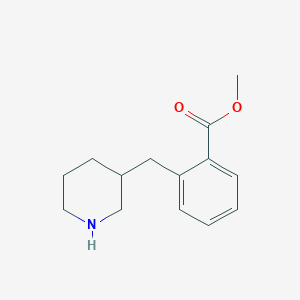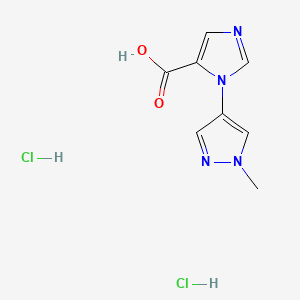![molecular formula C17H18O4 B13543341 3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ACETAMIDO-3-(4-BENZYLOXY-3-METHYLPHENYL)PROPANOIC ACID , is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 327.37 g/mol
CAS Number: 1956311-02-6
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves several steps. One common method is the esterification of methyl 3-[4-(benzyloxy)-3-methoxyphenyl]propenoate followed by hydrolysis to obtain the desired acid form . The detailed reaction conditions and intermediates would need further investigation.
Industrial Production: Industrial-scale production methods for this compound may vary depending on the specific application and market demand. research and development in this area are essential for optimizing yield, cost-effectiveness, and safety.
Chemical Reactions Analysis
Reactions: 3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzene ring can be replaced.
Esterification: Formation of esters with appropriate reagents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.
Substitution: Various halogens (e.g., Br, Cl) can be used.
Esterification: Reacting with alcohols in the presence of acid catalysts.
Major Products: The major products depend on the specific reaction and conditions. For example, reduction may yield the corresponding alcohol, while oxidation could lead to carboxylic acid derivatives.
Scientific Research Applications
3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid finds applications in:
Medicine: It might have pharmaceutical potential due to its structural features.
Chemistry: As a building block in organic synthesis.
Industry: Used in the production of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
could highlight its uniqueness.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-(2-methoxy-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-20-16-11-15(9-7-14(16)8-10-17(18)19)21-12-13-5-3-2-4-6-13/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) |
InChI Key |
QHBGSBRDTQJKSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


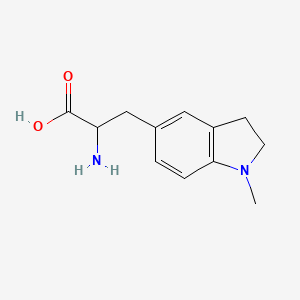
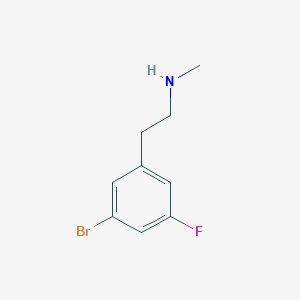
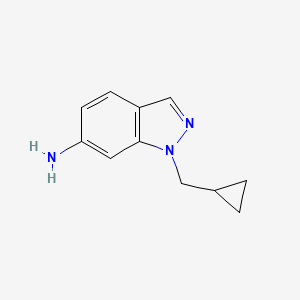
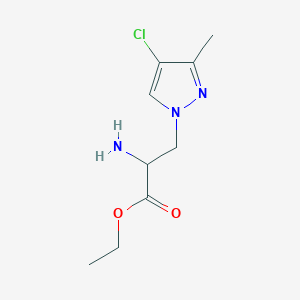
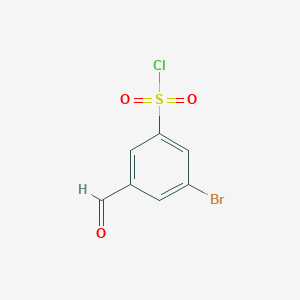
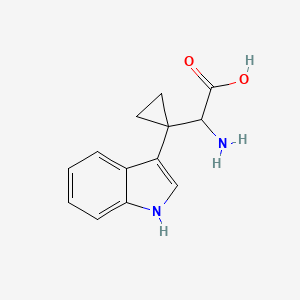

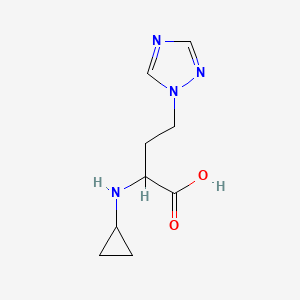
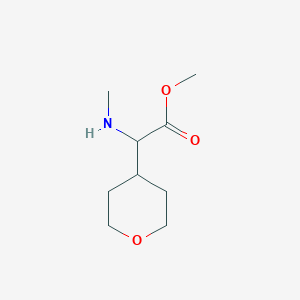
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
